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molecular formula C12H10FNO2S B068257 Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate CAS No. 175137-08-3

Methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate

Cat. No. B068257
M. Wt: 251.28 g/mol
InChI Key: YIBRKYVKVWTHEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07196114B2

Procedure details

The mixture consisting of 500 mg of methyl 3-amino-5-(4-fluorophenyl)thiophene-2-carboxylate, 160 mg of lithium hydroxide, 2 ml of water, 2 ml of THF and 2 ml of methanol is stirred at RT for 3 days. After dilution with 15 ml of water, unhydrolyzed ester is removed by extraction with ethyl acetate. The aqueous phase is adjusted to pH 5 using hydrochloric acid and stirred, and the precipitated solid is filtered off with suction and dried.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
160 mg
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
reactant
Reaction Step Three
Name
Quantity
2 mL
Type
reactant
Reaction Step Four
Quantity
2 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:12]=[CH:11][C:10]([F:13])=[CH:9][CH:8]=2)[S:4][C:3]=1[C:14]([O:16]C)=[O:15].[OH-].[Li+].O.C1COCC1>CO>[NH2:1][C:2]1[CH:6]=[C:5]([C:7]2[CH:8]=[CH:9][C:10]([F:13])=[CH:11][CH:12]=2)[S:4][C:3]=1[C:14]([OH:16])=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
NC1=C(SC(=C1)C1=CC=C(C=C1)F)C(=O)OC
Step Two
Name
Quantity
160 mg
Type
reactant
Smiles
[OH-].[Li+]
Step Three
Name
Quantity
2 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
2 mL
Type
reactant
Smiles
C1CCOC1
Step Five
Name
Quantity
2 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
is stirred at RT for 3 days
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After dilution with 15 ml of water, unhydrolyzed ester is removed by extraction with ethyl acetate
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
the precipitated solid is filtered off with suction
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
3 d
Name
Type
Smiles
NC1=C(SC(=C1)C1=CC=C(C=C1)F)C(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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